Mellitic trianhydride

Catalog No.
S1907339
CAS No.
4253-24-1
M.F
C12O9
M. Wt
288.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mellitic trianhydride

CAS Number

4253-24-1

Product Name

Mellitic trianhydride

IUPAC Name

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone

Molecular Formula

C12O9

Molecular Weight

288.12 g/mol

InChI

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16

InChI Key

NNYHMCFMPHPHOQ-UHFFFAOYSA-N

SMILES

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O

Canonical SMILES

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O

The exact mass of the compound Mellitic trianhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mellitic trianhydride (C12O9) is a highly symmetric, stable polycyclic aromatic oxocarbon featuring a central benzene ring fused with three anhydride moieties. In industrial and advanced research procurement, it is primarily sourced as a high-functionality (A3-type) electrophilic monomer and cross-linking agent. Unlike standard linear polymer precursors, its rigid, planar, and hexasubstituted electron-deficient core makes it exceptionally suited for synthesizing highly crosslinked porous polyimides, covalent organic frameworks (COFs), and advanced charge-transfer complexes [1]. Its strong electron-accepting capabilities and multi-electron redox activity drive its selection in next-generation energy storage, aerospace composites, and gas capture technologies where standard dianhydrides cannot meet structural or electrochemical performance thresholds [2].

Attempting to substitute mellitic trianhydride with conventional A2-type dianhydrides, such as pyromellitic dianhydride (PMDA), fundamentally alters polymer architecture and electrochemical performance. PMDA primarily propagates linear polymer chains, whereas mellitic trianhydride’s three functional anhydride groups enforce a rigid 3D crosslinked network essential for intrinsic porosity in polyimides and COFs [1]. Furthermore, substituting with its hydrated precursor, mellitic acid, introduces severe processability issues; the acid requires in-situ dehydration which releases water during high-temperature curing, causing catastrophic void formation in structural films and degrading moisture-sensitive components in battery manufacturing[2]. Consequently, for anhydrous, high-density network formation, the pre-formed trianhydride is non-interchangeable.

Network Porosity and Crosslink Density in Polyimide Synthesis

In the synthesis of advanced polyimides, monomer functionality dictates the macroscopic structure of the resulting polymer. Mellitic trianhydride acts as an A3-type cross-linker, driving the formation of highly crosslinked, intrinsically porous 3D polyimide networks (e.g., MTA-MPT). In contrast, standard A2-type monomers like pyromellitic dianhydride (PMDA) typically yield dense, linear 2D polymer chains with negligible intrinsic porosity [1]. The rigid, planar geometry of the hexasubstituted mellitic core prevents tight chain packing, ensuring high surface area and mechanical stability.

Evidence DimensionPolymer network architecture and porosity
Target Compound DataA3-type functionality yielding 3D porous networks
Comparator Or BaselinePyromellitic dianhydride (PMDA) (A2-type yielding linear 2D chains)
Quantified Difference3 vs 2 anhydride groups per core, shifting topology from linear to 3D porous
ConditionsHydrothermal or standard polyimide polymerization

Procurement of this specific trianhydride is mandatory for manufacturing porous polymer frameworks used in gas capture and specialized filtration.

Multi-Electron Redox Capacity for Organic Battery Cathodes

Mellitic trianhydride possesses an exceptionally high density of redox-active carbonyl groups per molecular weight, making it a higher-capacity building block for organic battery electrodes. When incorporated into porous polyimides, the MTA core undergoes a reversible 4-electron redox process, achieving a theoretical specific capacity of up to 180 mAh/g [1]. Standard PMDA-based polyimides are limited to a lower density of redox sites per polymer unit, resulting in inferior overall energy density. The dual redox-active nature of the MTA-based networks significantly outpaces conventional linear polyimides in charge storage applications.

Evidence DimensionTheoretical specific capacity and redox mechanism
Target Compound Data180 mAh/g (based on a 4-electron process in MTA-MPT networks)
Comparator Or BaselineStandard PMDA-based polyimides (lower redox site density per polymer unit)
Quantified DifferenceHigher carbonyl-to-carbon ratio yields superior multi-electron capacity
ConditionsElectrochemical cycling in lithium metal or all-organic batteries

Buyers developing next-generation high-energy-density organic batteries must select MTA to maximize cathode capacity and cycle stability.

Electron Affinity in Charge-Transfer Complexes

The hexasubstituted, highly electron-deficient benzene core of mellitic trianhydride imparts extreme electron-acceptor properties. Spectroscopic studies of charge-transfer complexes demonstrate that MTA forms significantly stronger interactions with aromatic hydrocarbon donors compared to standard dianhydrides[1]. The presence of three fused anhydride rings lowers the lowest unoccupied molecular orbital (LUMO) further than the two rings in PMDA, resulting in a higher electron affinity and distinct charge-transfer absorption bands.

Evidence DimensionElectron acceptor strength / LUMO energy
Target Compound DataExtreme electron affinity driven by 3 fused anhydride rings
Comparator Or BaselinePyromellitic dianhydride (PMDA) (2 fused anhydride rings)
Quantified DifferenceStronger charge-transfer absorption and higher complex stability
ConditionsSpectroscopic analysis of aromatic hydrocarbon complexes

Essential for the formulation of advanced organic semiconductors and high-efficiency optoelectronic materials requiring deep LUMO levels.

Anhydrous Processability for High-Performance Polyimides

In the fabrication of advanced polyimide components, managing volatile by-products during curing is critical. Utilizing pre-formed mellitic trianhydride allows for direct, anhydrous cross-linking of amine-terminated prepolymers[1]. If the precursor mellitic acid is substituted, the necessary in-situ imidization and dehydration processes release three equivalents of water per molecule. This condensation outgassing can lead to micro-voids and structural defects in thick-part composites or films. Thus, procuring the trianhydride form ensures a melt or solution-processable route that bypasses catastrophic void formation.

Evidence DimensionVolatile condensation by-products during curing
Target Compound Data0 equivalents of water released (direct anhydride-amine reaction)
Comparator Or BaselineMellitic acid (releases 3 equivalents of water upon dehydration to trianhydride)
Quantified Difference100% elimination of water outgassing during the cross-linking phase
ConditionsHigh-temperature polyimide curing and network formation

Procurement of the pre-dehydrated trianhydride is mandatory for manufacturing defect-free structural composites where outgassing cannot be tolerated.

High-Capacity Organic Battery Cathodes

Leveraging the 4-electron redox process and 180 mAh/g theoretical capacity, MTA is a highly effective precursor for dual redox-active porous polyimides in next-generation lithium and all-organic batteries [1].

Covalent Organic Frameworks (COFs) for Gas Capture

The rigid, A3-type geometry of MTA is utilized to synthesize highly porous, 3D COFs with triamines. The electron-deficient pores are specifically engineered for enhanced carbon dioxide capture and separation[2].

Aerospace-Grade Crosslinked Polyimides

Used as a terminal cross-linking agent for amine-terminated oligomeric polyimides, MTA enables the production of void-free, high-thermal-stability films and coatings by completely avoiding the water outgassing associated with mellitic acid [3].

Advanced Organic Semiconductors

Due to its exceptionally low LUMO and strong electron-accepting capabilities, MTA is selected over PMDA for formulating high-stability charge-transfer complexes in optoelectronic devices [4].

Other CAS

4253-24-1

Wikipedia

Mellitic anhydride

Dates

Last modified: 08-16-2023

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